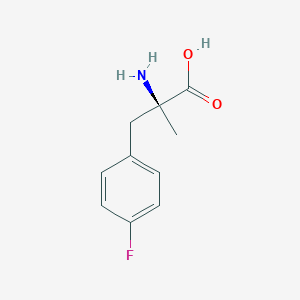
(2S,3S)-2-Amino-N-benzyl-3-methylpentanamide
Übersicht
Beschreibung
“(2S,3S)-2-Amino-N-benzyl-3-methylpentanamide” is a compound with two chiral centers, indicated by the (2S,3S) notation . The “2-Amino” part suggests the presence of an amine group (-NH2) on the second carbon atom. The “N-benzyl” indicates a benzyl group (C6H5CH2-) attached to the nitrogen of the amine group. The “3-methylpentanamide” suggests a pentanamide (a five-carbon chain with a -CONH2 group) with a methyl group (-CH3) on the third carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide functional group, a benzyl group, and a methyl group on a pentane backbone. The two chiral centers would result in stereoisomerism, leading to different possible isomers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide and amine groups could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Pain-Attenuating Properties
- Research Findings : Primary amino acid derivatives, including compounds structurally similar to (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide, have shown pronounced activities in animal models for anticonvulsant and neuropathic pain. Substituents at certain sites can enhance these properties, suggesting a novel class of anticonvulsants (King et al., 2011).
Anti-Ischemic ATP-Sensitive Potassium Channel Opener
- Research Findings : A compound structurally related to this compound was found to have significant anti-ischemic effects in a rat model of ischemic myocardium. This compound appears to mediate its effects through ATP-sensitive potassium channel opening, suggesting therapeutic potential in both cardio- and neuroprotection (Yoo et al., 2001).
Aromatase Inhibitor for Breast Cancer Treatment
- Research Findings : Some 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to this compound, have been synthesized and evaluated as inhibitors of estrogen biosynthesis. They showed stronger inhibition than aminoglutethimide, a drug used in hormone-dependent breast cancer treatment, indicating their potential as more effective therapeutic agents (Hartmann & Batzl, 1986).
Role in Taxol Biosynthesis
- Research Findings : The biosynthesis of Taxol, an important anticancer drug, involves the conversion of 2S-α-phenylalanine to 3R-β-phenylalanine by phenylalanine aminomutase. Research on this enzyme, which has structural similarities to this compound, enhances understanding of Taxol biosynthesis and potential routes for its synthetic production (Walker et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S)-2-amino-N-benzyl-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUBIUWWWTVLZ-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















